3-[(9-Fluoro[1]benzothieno[3,2-d]pyrimidin-4-yl)thio]propanoic acid
Description
3-[(9-Fluoro1benzothieno[3,2-d]pyrimidin-4-yl)thio]propanoic acid is a heterocyclic compound that features a benzothieno[3,2-d]pyrimidine core. This compound is of interest due to its potential pharmacological properties, particularly in the field of anti-inflammatory and anticancer research .
Properties
IUPAC Name |
3-[(9-fluoro-[1]benzothiolo[3,2-d]pyrimidin-4-yl)sulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O2S2/c14-7-2-1-3-8-10(7)11-12(20-8)13(16-6-15-11)19-5-4-9(17)18/h1-3,6H,4-5H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRQBHDGHWATOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC3=C2N=CN=C3SCCC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(9-Fluoro1benzothieno[3,2-d]pyrimidin-4-yl)thio]propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 9-fluoro-1-benzothiophene-2-carboxylic acid with thiourea to form the benzothieno[3,2-d]pyrimidine core. This intermediate is then further reacted with 3-chloropropanoic acid under basic conditions to yield the final product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
3-[(9-Fluoro1benzothieno[3,2-d]pyrimidin-4-yl)thio]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the propanoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-[(9-Fluoro1benzothieno[3,2-d]pyrimidin-4-yl)thio]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a fluorescent probe for detecting specific biological targets.
Industry: It may be used in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 3-[(9-Fluoro1benzothieno[3,2-d]pyrimidin-4-yl)thio]propanoic acid involves its interaction with molecular targets such as the COX-2 enzyme. By binding to the active site of COX-2, the compound inhibits its activity, leading to reduced inflammation and potentially inhibiting cancer cell proliferation. The compound’s fluorescent properties also allow it to be used in imaging applications to track biological processes .
Comparison with Similar Compounds
Similar Compounds
Benzothieno[3,2-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Thioxopyrimidines: These compounds have a similar sulfur-containing pyrimidine structure and exhibit diverse biological activities, including antioxidant and anticancer properties.
Uniqueness
3-[(9-Fluoro1benzothieno[3,2-d]pyrimidin-4-yl)thio]propanoic acid is unique due to its combination of a fluorine atom and a thioether linkage, which enhances its biological activity and fluorescent properties. This makes it a promising candidate for further research and development in medicinal chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
